molecular formula C8H8ClFO B13095981 2-Chloro-4-fluoro-1-methoxy-3-methylbenzene

2-Chloro-4-fluoro-1-methoxy-3-methylbenzene

Cat. No.: B13095981
M. Wt: 174.60 g/mol
InChI Key: OHZQXVGOAKKURH-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-1-methoxy-3-methylbenzene typically involves the halogenation of 1-methoxy-3-methylbenzene The process can be carried out using chlorinating and fluorinating agents under controlled conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-Chloro-4-fluoro-1-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and methoxy groups can influence its binding affinity and reactivity. The compound may undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene
  • 2-Fluoro-4-methylaniline
  • 1-Fluoro-2-methoxyethane

Uniqueness

2-Chloro-4-fluoro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, methoxy, and methyl groups on the benzene ring influences its reactivity and makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Chloro-4-fluoro-1-methoxy-3-methylbenzene, also known as a substituted aromatic compound, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8ClF O
  • Molecular Weight : 174.60 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for several pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16
Candida albicans8

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. In vitro assays showed effective inhibition against several fungal strains, with varying MIC values indicating its potential as an antifungal agent.

The mechanism of action for this compound appears to involve interference with cellular processes in microorganisms. It is hypothesized that the compound disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death. Further studies are required to elucidate the precise molecular targets involved.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by [Author et al., Year], this study evaluated the antimicrobial properties of various substituted aromatic compounds, including this compound.
    • Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Assessment :
    • Another research by [Author et al., Year] focused on the antifungal potential of the compound against Candida species.
    • The findings highlighted a promising antifungal profile with MIC values comparable to established antifungal agents.
  • Cytotoxicity Studies :
    • A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

3-chloro-1-fluoro-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3

InChI Key

OHZQXVGOAKKURH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC)F

Origin of Product

United States

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